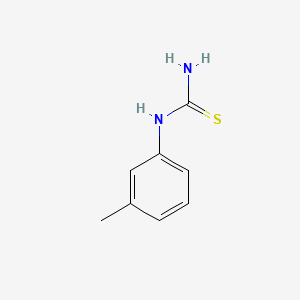

1-(3-Methylphenyl)-2-thiourea

Overview

Description

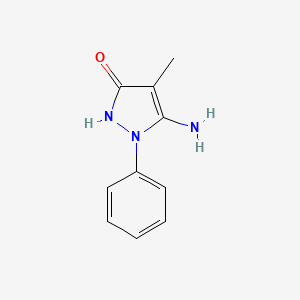

1-(3-Methylphenyl)-2-thiourea is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 166.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-Binding and Biological Activities

1-(3-Methylphenyl)-2-thiourea derivatives exhibit significant DNA-binding capabilities, which are crucial for understanding their role in cancer therapy. Nitrosubstituted acyl thioureas, including variants of thioureas, have shown promising DNA interaction studies, indicating potential anti-cancer potencies. These studies involve techniques like cyclic voltammetry and UV-vis spectroscopy, supplemented by computational studies. The binding constants suggest a strong interaction between these compounds and DNA. Moreover, they exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, showcasing a broad spectrum of biological relevance (Tahir et al., 2015).

Cytotoxicity and Anticancer Potential

Thioureas, including 1-Benzoyl-3-methyl thiourea derivatives, are recognized for their sulfur and nitrogen content, playing a crucial role in drug research. Novel thiourea derivatives have been synthesized and shown to exhibit potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Ruswanto et al., 2015).

Green Synthesis Methods

Environmentally friendly synthesis methods for thioureas have been developed, highlighting the importance of this compound in sustainable chemistry. A green, operationally simple approach has been reported for the synthesis of 1,3-disubstituted thiourea derivatives, utilizing primary amines and CS2 in water without any catalysts, and leveraging solar thermal energy. This method is a significant step towards eco-friendly and energy-saving synthesis practices (Kumavat et al., 2013).

Anti-Intestinal Nematode Properties

This compound derivatives have been explored for their potential in treating intestinal nematodes. Specifically, 1-acyl-3-(2'-aminophenyl) thiourea derivatives were synthesized and evaluated for their anti-intestinal nematode activities, showing promising results and suggesting potential as lead compounds for anti-nematode treatments (Duan et al., 2010).

Structural and Molecular Studies

The molecular and structural characteristics of this compound and its derivatives are crucial for understanding their biological activities. These compounds have been characterized by various spectroscopic techniques, revealing their complex interactions and structural features. For instance, studies involving single crystal X-ray crystallography, NMR, IR, and UV spectroscopy have provided detailed insights into their molecular conformation and interactions, which are vital for their biological functions and potential therapeutic applications (Yeo & Tiekink, 2019).

Mechanism of Action

Target of Action

The primary target of (3-Methylphenyl)thiourea is the urease enzyme . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Mode of Action

(3-Methylphenyl)thiourea interacts with the urease enzyme, inhibiting its activity. The compound has been found to be a potent anti-urease inhibitor, with inhibitory activity IC 50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) .

Biochemical Pathways

The inhibition of the urease enzyme by (3-Methylphenyl)thiourea affects the urea cycle, a series of biochemical reactions in which nitrogen is converted into urea in cells. The inhibition of urease can lead to a decrease in the production of ammonia and carbonate, which are byproducts of the urea cycle .

Result of Action

The inhibition of the urease enzyme by (3-Methylphenyl)thiourea can lead to a decrease in the production of ammonia and carbonate, potentially alleviating symptoms associated with excess ammonia and carbonate in the body .

Biochemical Analysis

Biochemical Properties

1-(3-Methylphenyl)-2-thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as those catalyzing the oxidation of aromatic compounds . The nature of these interactions often involves the formation of stable complexes with the active sites of enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and disrupted cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its inhibitory activity . In in vitro studies, it has been observed that the compound’s effects on cellular processes diminish over time, suggesting a potential for degradation or inactivation in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse effects . At higher doses, it can lead to toxic effects, including oxidative stress, apoptosis, and organ damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of aromatic compounds . The compound can affect metabolic flux by inhibiting key enzymes, leading to altered levels of metabolites. This disruption in metabolic pathways can have downstream effects on cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects.

Properties

IUPAC Name |

(3-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODPVHLKQIOIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

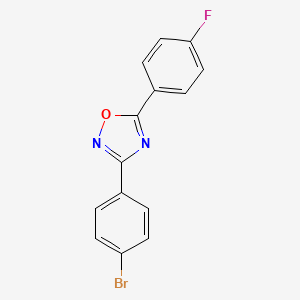

CC1=CC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211150 | |

| Record name | Thiourea, (3-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-40-9 | |

| Record name | (3-Methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 2-thio-1-m-tolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (3-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)